CC0651

Descripción

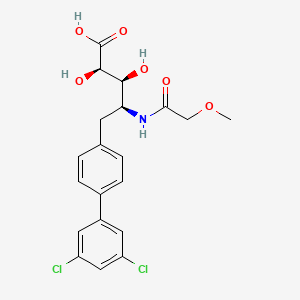

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S)-5-[4-(3,5-dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCBTNCWNRCBGX-YTQUADARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)[C@@H]([C@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CC0651: A Technical Guide to a Selective Chemical Probe for Cdc34A Function

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical regulatory pathway in eukaryotic cells, controlling the degradation of a vast number of proteins involved in processes such as cell cycle progression, signal transduction, and apoptosis.[1][2] The specificity of this system is largely determined by the interplay between ubiquitin-conjugating enzymes (E2s) and ubiquitin ligases (E3s). Cdc34A (also known as UBE2R1) is a key E2 enzyme that collaborates with the Cullin-RING Ligase (CRL) superfamily of E3s, particularly the SCF (Skp1-Cul1-F-box) complexes, to catalyze the formation of lysine 48-linked polyubiquitin chains, which targets substrates for proteasomal degradation.[1][3][4][5] Given its central role in regulating the stability of numerous oncoproteins and cell cycle regulators, Cdc34A has emerged as a compelling target for therapeutic intervention.[6][7]

CC0651 was identified as a first-in-class, selective, allosteric inhibitor of human Cdc34A.[3] It functions not by targeting the active site cysteine, but through a novel mechanism of action, making it an invaluable tool for dissecting the specific functions of Cdc34A. This technical guide provides a comprehensive overview of CC0651, its mechanism, quantitative data, and detailed experimental protocols for its use as a chemical probe.

Mechanism of Action: A Molecular "Glue"

CC0651 exhibits a unique allosteric mechanism of inhibition. Instead of competing with ubiquitin at the catalytic site, it binds to a cryptic pocket on the surface of Cdc34A, distant from the active site.[3][4] This binding event induces a conformational change in the enzyme.

The most critical aspect of its mechanism is that CC0651 traps a normally weak and transient, non-covalent interaction between Cdc34A and a donor ubiquitin molecule.[8][9] This results in the formation of a stable ternary complex: CC0651-Cdc34A-Ubiquitin .[8][10] By acting as a "molecular glue," CC0651 locks the E2-ubiquitin complex in an inactive conformation, which prevents the discharge of ubiquitin from the Cdc34A active site to a substrate protein.[3][4] This effectively halts the ubiquitination cascade.

Notably, CC0651 does not significantly interfere with the interaction between Cdc34A and the E1 activating enzyme or the Cullin-RING E3 ligase.[3][11] Its inhibitory effect is specific to the ubiquitin discharge step.

References

- 1. Multimodal Mechanism of Action for the Cdc34 Acidic Loop: A CASE STUDY FOR WHY UBIQUITIN-CONJUGATING ENZYMES HAVE LOOPS AND TAILS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insight Into the Role of the Cdc34 Ubiquitin-Conjugating Enzyme in Cell Cycle Regulation via Ace2 and Sic1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Cullin–RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDC34 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The role of ubiquitination in tumorigenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Confocal Scanning Protein–Protein Interaction Assay (PPI-CONA) Reveals Exceptional Selectivity and Specificity of CC0651, a Small Molecule Binding Enhancer of the Weak Interaction between the E2 Ubiquitin-Conjugating Enzyme CDC34A and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

CC0651: A Molecular Bridge Inhibiting Cell Cycle Progression

An In-depth Technical Guide on the Mechanism and Impact of CC0651 on Cell Cycle Regulation

Executive Summary

CC0651 is a novel small molecule that has garnered significant interest within the research and drug development communities for its unique approach to inhibiting cell proliferation. Unlike traditional kinase inhibitors, CC0651 functions as a selective, allosteric inhibitor of the E2 ubiquitin-conjugating enzyme, Cdc34A. By binding to a cryptic pocket on Cdc34A, CC0651 stabilizes the transient interaction between Cdc34A and ubiquitin, effectively trapping them in a non-productive complex. This molecular "glue" mechanism impedes the transfer of ubiquitin to substrate proteins, leading to the accumulation of key cell cycle regulators. Foremost among these is the cyclin-dependent kinase (CDK) inhibitor p27Kip1, a critical tumor suppressor that governs the G1/S phase transition. The stabilization of p27Kip1 by CC0651 results in cell cycle arrest and a potent anti-proliferative effect in cancer cell lines, highlighting its potential as a therapeutic agent. This technical guide will delve into the core mechanism of CC0651, its impact on cell cycle regulation, and provide detailed experimental protocols for studying its effects.

Core Mechanism of Action

CC0651 exerts its biological effects through a novel allosteric inhibition mechanism targeting the ubiquitin-proteasome system (UPS). The UPS is a critical cellular pathway responsible for the degradation of a vast array of proteins, thereby controlling numerous cellular processes, including cell cycle progression.

The ubiquitination cascade involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). CC0651 specifically targets the E2 enzyme Cdc34A.[1] Instead of competing for the active site, CC0651 binds to a previously unknown cryptic pocket on the surface of Cdc34A.[2] This binding event has a profound conformational consequence: it stabilizes a naturally weak and transient interaction between Cdc34A and a donor ubiquitin molecule.[1]

The structure of the ternary complex of CC0651-Cdc34A-ubiquitin reveals that CC0651 acts as a molecular bridge, engaging a composite binding pocket formed by both Cdc34A and ubiquitin.[1] This stabilization of the Cdc34A-ubiquitin complex sterically hinders the catalytic transfer of ubiquitin to substrate proteins, a crucial step in their subsequent degradation by the proteasome.[1] It is important to note that CC0651 does not inhibit the initial charging of Cdc34A with ubiquitin by the E1 enzyme.[2]

A key E3 ligase complex that utilizes Cdc34A is the SCF (Skp1-Cul1-F-box) complex. In particular, the SCFSkp2 complex is responsible for the ubiquitination and subsequent degradation of the CDK inhibitor p27Kip1.[3][4] By inhibiting Cdc34A's ability to transfer ubiquitin, CC0651 effectively blocks the function of the SCFSkp2 complex, leading to the accumulation of p27Kip1.[2][3]

Impact on Cell Cycle Regulation

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[5]

The accumulation of p27Kip1 is the primary mechanism by which CC0651 regulates the cell cycle.[2][3] p27Kip1 is a potent inhibitor of CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for progression through the G1/S checkpoint.[6] By binding to and inactivating these CDK complexes, the elevated levels of p27Kip1 induced by CC0651 prevent the phosphorylation of key substrates required for the initiation of DNA replication. This leads to a robust arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[4][7]

The stabilization of p27Kip1 and subsequent G1 arrest is a well-documented anti-cancer strategy.[8] The ability of CC0651 to induce this effect through a novel mechanism of E2 enzyme inhibition makes it a promising candidate for further investigation in oncology drug development.[3][8]

Quantitative Data

The following table summarizes the key quantitative data reported for CC0651, providing a concise overview of its potency and cellular effects.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for p27Kip1 ubiquitination | 1.72 µM | In vitro ubiquitination assay | [9][10] |

| IC50 for cell proliferation | ~30 µM | PC-3 (prostate cancer) | |

| EC50 for Cdc34ACAT binding | 267 µM | In vitro binding assay | |

| EC50 for Cdc34ACAT binding (in the presence of ubiquitin) | 19 µM | In vitro binding assay | |

| IC50 for SCF ubiquitination (β-Catenin substrate) | 18 ± 1 µM | In vitro ubiquitination assay | [10] |

Experimental Protocols

In Vitro p27Kip1 Ubiquitination Assay

This protocol describes a method to assess the inhibitory effect of CC0651 on the ubiquitination of p27Kip1.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human Cdc34A (E2 enzyme)

-

Recombinant human SCFSkp2/Cks1 complex (E3 ligase)

-

Recombinant human phospho-p27Kip1 (substrate)

-

Biotinylated ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

CC0651

-

384-well protein A plates

-

Anti-p27Kip1 antibody

-

Streptavidin-conjugated detection reagent (e.g., HRP or a fluorescent probe)

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 40 nM), Cdc34A (e.g., 5 µM), SCFSkp2/Cks1 (e.g., 25 nM), and phospho-p27Kip1 (e.g., 40 nM) in ubiquitination reaction buffer.

-

Add varying concentrations of CC0651 or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the ubiquitination reaction by adding biotinylated ubiquitin (e.g., 27.8 µM) and ATP (e.g., 0.5 mM).

-

Incubate the reaction at a controlled temperature (e.g., 23°C) for a defined period (e.g., 3 hours).

-

Stop the reaction by adding a suitable assay diluent.

-

Transfer the reaction mixture to a 384-well protein A plate pre-coated with an anti-p27Kip1 antibody and incubate for 1 hour to capture the substrate.

-

Wash the plate multiple times with a wash buffer (e.g., 10 mM Tris-HCl pH 7.6, 0.05% Tween20).

-

Add a streptavidin-conjugated detection reagent to detect the biotinylated ubiquitin attached to the captured p27Kip1.

-

Measure the signal using a plate reader.

-

Calculate the IC50 value of CC0651 by plotting the signal intensity against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to determine the effect of CC0651 on the cell cycle phase distribution of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

Complete cell culture medium

-

CC0651

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of CC0651 or vehicle control for a specified duration (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of CC0651-treated cells to that of control-treated cells.

Visualizations

Caption: Mechanism of action of CC0651 on the ubiquitin-proteasome pathway and cell cycle control.

Caption: Experimental workflow for analyzing the effect of CC0651 on the cell cycle.

References

- 1. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Khan Academy [khanacademy.org]

- 6. The role of ubiquitination in tumorigenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. progenra.com [progenra.com]

- 9. CC0651 | CAS:1319207-44-7 | E2 enzyme inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. glpbio.com [glpbio.com]

Structural basis for CC0651 inhibition of Cdc34A

An In-depth Technical Guide on the Structural Basis for CC0651 Inhibition of Cdc34A

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. The E2 ubiquitin-conjugating enzyme Cdc34A is a key component of the UPS, mediating the ubiquitination of hundreds of proteins in concert with cullin-RING E3 ligases (CRLs). This technical guide provides a detailed examination of the structural and molecular basis by which the small molecule CC0651 inhibits Cdc34A. Unlike traditional active-site inhibitors, CC0651 functions as an allosteric inhibitor, stabilizing a transient, low-affinity interaction between Cdc34A and ubiquitin. This unique "molecular glue" mechanism traps the E2-ubiquitin complex, preventing the transfer of ubiquitin to substrates and thereby disrupting downstream cellular signaling. This document synthesizes crystallographic, biophysical, and biochemical data to provide a comprehensive overview for researchers in drug discovery and molecular biology.

Introduction: Targeting the E2 Ubiquitin-Conjugating Enzyme Cdc34A

The covalent attachment of ubiquitin to substrate proteins, a process known as ubiquitination, is a pivotal post-translational modification that governs protein stability, localization, and activity. This process is executed by a sequential enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[1] The E2 enzyme Cdc34A (also known as UBE2R1) plays an essential role in cell cycle progression by targeting key regulators, such as the cyclin-dependent kinase inhibitor p27Kip1, for degradation via the SCF (Skp1-Cul1-F-box) family of E3 ligases.[2][3][4] Given its central role, Cdc34A has emerged as an attractive target for therapeutic intervention.

The small molecule CC0651 was identified as a selective inhibitor of human Cdc34A.[2][5] It effectively inhibits the proliferation of human cancer cell lines and leads to the accumulation of Cdc34A substrates like p27.[2][6] The inhibitory mechanism of CC0651 is unconventional. It binds to a cryptic, allosteric pocket on the surface of Cdc34A, distant from the active site cysteine, and acts not by blocking enzyme interactions but by stabilizing a native, yet weak, protein-protein interface.[2][7]

Mechanism of Action: A Molecular Glue Approach

The core mechanism of CC0651 is the stabilization of a transient, low-affinity interaction between Cdc34A and the donor ubiquitin molecule.[7] In the absence of the inhibitor, this interaction is weak and serves to position ubiquitin for optimal catalytic transfer. CC0651 acts as a molecular glue, trapping this weak interaction and forming a stable ternary complex consisting of CC0651, Cdc34A, and ubiquitin.[7][8]

This stabilization has two primary consequences:

-

It prevents the discharge of ubiquitin from the Cdc34A active site to the acceptor lysine residues on a substrate protein.[2][5]

-

It suppresses the spontaneous hydrolysis of the labile Cdc34A-ubiquitin thioester intermediate.[7][8][9]

Crucially, CC0651 does not overtly affect the interaction between Cdc34A and the E1 activating enzyme or the RING domain subunit of the E3 ligase.[2][5] The inhibitory action is specifically targeted at the final step of ubiquitin transfer.

Structural Basis of Inhibition

The crystal structure of the ternary CC0651-Cdc34A-ubiquitin complex (PDB ID: 4MDK) provides a high-resolution view of the inhibitory mechanism.[7][8] The structure reveals that CC0651 inserts into a cryptic, composite binding pocket formed at the interface of Cdc34A and ubiquitin.[7][8] This pocket is not fully formed by either protein alone, explaining why CC0651's binding affinity is dramatically enhanced in the presence of ubiquitin.[7]

The inhibitor makes contacts with residues from both Cdc34A and ubiquitin, effectively "gluing" them together.[7] Regions of the CC0651 molecule that are solvent-exposed when bound only to Cdc34A become shielded by ubiquitin in the ternary complex.[7] This ternary structure has been validated as a guide for structure-activity relationship (SAR) studies, demonstrating that modifications to CC0651 that would sterically clash with ubiquitin abolish its inhibitory activity.[7]

Quantitative Data on CC0651-Cdc34A Interaction

Biophysical and biochemical assays have quantified the binding affinity and inhibitory potency of CC0651. The data clearly show a cooperative binding mechanism where the presence of ubiquitin significantly enhances the affinity of CC0651 for Cdc34A.

Table 1: Binding Affinity Data for CC0651

| Assay | Components | Parameter | Value | Reference |

| NMR Titration | CC0651 + Cdc34ACAT | EC50 | 267 µM | [7] |

| NMR Titration | CC0651 + Cdc34ACAT + Ubiquitin | EC50 | 19 µM | [7] |

| TR-FRET | CC0651 + Cdc34AFL + Ubiquitin | EC50 | 14 ± 2 µM | [7] |

Table 2: In Vitro Inhibition Data for CC0651

| Assay | Substrate | Parameter | Value | Reference |

| SCF Ubiquitination | β-Catenin Peptide | IC50 | 18 ± 1 µM | [7] |

| Cell Growth | T. brucei cells | IC50 | 21.38 µM | [10] |

Key Experimental Methodologies

The elucidation of the CC0651 inhibitory mechanism relied on a combination of structural biology, biophysical, and biochemical techniques.

X-Ray Crystallography

-

Objective: To determine the three-dimensional structure of the CC0651-Cdc34A-ubiquitin ternary complex.

-

Protocol:

-

Protein Solution Preparation: A solution was prepared containing 1.2 mM CC0651, 900 µM of the Cdc34A catalytic domain (Cdc34ACAT), and 900 µM ubiquitin.[7]

-

Crystallization: Crystals were grown at 20°C using the hanging drop vapor diffusion method. 1 µL of the protein solution was mixed with 1 µL of a well solution containing 28% PEG3350 and 0.1 M HEPES pH 7.0.[7]

-

Cryoprotection and Data Collection: A single crystal was soaked in the well solution supplemented with 20% glycerol for cryoprotection. Diffraction data were collected at 100°K.[7]

-

Structure Solution: Molecular replacement was performed using existing structures of Cdc34A (PDB 2OB4) and ubiquitin (PDB 1FXT) as search models.[7]

-

NMR Spectroscopy

-

Objective: To quantify the binding affinity of CC0651 to Cdc34A in the presence and absence of ubiquitin.

-

Protocol:

-

Sample Preparation: All NMR samples were prepared in a buffer of 30 mM HEPES (pH 7.3-7.5), 100 mM NaCl, 1 mM DTT, and 10% D2O.[7]

-

Data Acquisition: 1H, 15N-HSQC spectra were recorded for 15N-labeled ubiquitin or Cdc34A upon titration with unlabeled binding partners and/or CC0651.[7]

-

Data Analysis: Binding affinities (EC50) were determined by monitoring chemical shift perturbations (CSP). CSPs were calculated as a weighted average using the formula: CSP = [ (δHN)2 + (δN/5)2 ]1/2.[7]

-

Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

-

Objective: To confirm the cooperative binding effect of CC0651 on the Cdc34A-ubiquitin interaction at dilute concentrations.

-

Protocol:

-

Reagent Labeling: Cdc34A and ubiquitin are fluorescently labeled with a suitable FRET donor-acceptor pair (e.g., terbium chelate and a fluorescent protein).

-

Assay Execution: Labeled Cdc34A and ubiquitin are mixed in an assay buffer in the presence of varying concentrations of CC0651.

-

Signal Detection: The TR-FRET signal is measured, which increases as the inhibitor brings the labeled proteins into closer proximity, enhancing energy transfer.

-

Data Analysis: The resulting data are plotted against the CC0651 concentration to calculate an EC50 value for the potentiation of the interaction.[7]

-

In Vitro Ubiquitination Assay

-

Objective: To measure the inhibitory activity (IC50) of CC0651 on SCF-mediated ubiquitination.

-

Protocol:

-

Reaction Mixture: A reaction is assembled containing E1 enzyme, Cdc34A (E2), a specific SCF E3 ligase complex (e.g., SCFβ-TrCP), ATP, ubiquitin, and a substrate (e.g., a β-Catenin-derived peptide).[7]

-

Inhibitor Addition: Varying concentrations of CC0651 (or DMSO as a control) are added to the reaction mixtures.

-

Reaction and Quenching: The reactions are incubated at a set temperature (e.g., 30°C) to allow for ubiquitination and then quenched.

-

Analysis: The formation of polyubiquitinated substrate is quantified. This can be done using various methods, such as SDS-PAGE followed by western blotting with an anti-ubiquitin antibody or by using fluorescently labeled ubiquitin and measuring fluorescence polarization.

-

IC50 Determination: The extent of inhibition at each CC0651 concentration is calculated relative to the control, and the data are fitted to a dose-response curve to determine the IC50 value.[7]

-

Conclusion and Future Directions

The inhibition of Cdc34A by CC0651 represents a paradigm shift in targeting E2 enzymes. By acting as a molecular glue to stabilize a weak protein-protein interaction, CC0651 exploits a novel allosteric mechanism that confers selectivity and avoids direct competition at the highly conserved active site.[7][8] The structural and quantitative data presented herein provide a robust foundation for the rational design of next-generation inhibitors. The ternary complex structure, in particular, serves as an invaluable template for structure-based drug discovery efforts aimed at improving the potency and pharmacokinetic properties of CC0651 analogs.[7] This strategy of stabilizing transient enzyme-ubiquitin interfaces may be a broadly applicable approach for selectively targeting other enzymes within the ubiquitin-proteasome system, opening new avenues for therapeutic development.

References

- 1. CDC34 | SGD [yeastgenome.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. CDC34 - Wikipedia [en.wikipedia.org]

- 4. CDC34 cell division cycle 34, ubiquitin conjugating enzyme [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. The ubiquitin-conjugating enzyme CDC34 is essential for cytokinesis in contrast to putative subunits of a SCF complex in Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]

Allosteric Inhibition of E2 Ubiquitin-Conjugating Enzymes: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. While significant efforts have been made to target E1 activating and E3 ligase enzymes, the E2 ubiquitin-conjugating enzymes have emerged as a promising, yet challenging, class of drug targets. Allosteric inhibition presents a novel and attractive strategy to modulate E2 enzyme activity with high specificity, overcoming the difficulties associated with targeting the highly conserved active site. This guide provides a comprehensive overview of the allosteric inhibition of E2 enzymes by small molecules, with a focus on quantitative data, experimental protocols, and the visualization of key pathways and workflows.

Core Concepts in Allosteric E2 Inhibition

Allosteric inhibitors bind to a site on the E2 enzyme that is distinct from the catalytic cysteine active site. This binding event induces a conformational change in the enzyme, which in turn modulates its activity. This can occur through various mechanisms, such as preventing the transfer of ubiquitin from the E1 enzyme, inhibiting the interaction with an E3 ligase, or altering the E2 enzyme's dynamics to a less active state. This approach offers the potential for greater selectivity compared to active site inhibitors, as allosteric sites are generally less conserved across the E2 enzyme family.

Quantitative Data on Small Molecule Allosteric Inhibitors of E2 Enzymes

The following table summarizes the quantitative data for known small molecule allosteric inhibitors of various E2 enzymes. This data is crucial for comparing the potency and affinity of these compounds and serves as a benchmark for future drug discovery efforts.

| E2 Enzyme | Inhibitor | Inhibition Type | Assay | IC50 | Kd | Citation(s) |

| Cdc34 (UBE2R1) | CC0651 | Allosteric | p27Kip1 ubiquitination | 1.72 µM | - | [1] |

| CC0651 | Allosteric | SCF ubiquitination of β-Catenin peptide | 18 ± 1 µM | - | [2] | |

| CC0651 | Allosteric | Cell proliferation (PC-3 cells) | 20 µM | - | [1] | |

| UBE2N (Ubc13) | NSC697923 | Allosteric (interacts with active site cysteine but has allosteric effects) | Caspase-1 enzymatic activity | 1.737 µM | - | [3] |

| BAY 11-7082 | Covalent modification with allosteric consequences | IκBα phosphorylation | 10 µM | - | [4] | |

| Ubc9 (UBE2I) | 2-D08 | Allosteric | SUMOylation of Topoisomerase I | >90% inhibition at 30 µM | - | [5] |

| Spectomycin B1 | Allosteric | SUMO conjugation | - | - | [6] | |

| UBE2G2 | CW3 | Irreversible allosteric | Cell growth inhibition (>50% at 10 µM in 40% of NCI 60 cell lines) | - | - | [7] |

Key Signaling Pathways Involving Allosterically Targeted E2 Enzymes

Understanding the signaling context of E2 enzymes is paramount for developing effective therapeutics. The following diagrams illustrate the roles of Cdc34, UBE2N, and UBE2D in critical cellular pathways.

Experimental Protocols for Characterizing Allosteric E2 Inhibitors

The identification and characterization of allosteric inhibitors require a suite of robust biochemical and biophysical assays. The following sections provide detailed methodologies for key experiments.

High-Throughput Screening (HTS) for Allosteric Inhibitors

A FRET-based HTS assay is a powerful tool for identifying initial hits from large compound libraries. This workflow outlines the key steps.

Detailed Protocol for a Time-Resolved FRET (TR-FRET) Ubiquitination Assay:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% BSA, 0.005% Tween-20, 0.1 mM DTT.

-

Prepare stock solutions of E1, the target E2 enzyme, terbium-labeled ubiquitin (donor), and fluorescein-labeled ubiquitin (acceptor) in assay buffer.

-

Prepare an ATP stock solution (e.g., 10 mM in assay buffer).

-

Prepare compound plates with serial dilutions of test compounds in DMSO.

-

-

Assay Procedure (384-well format):

-

Add 50 nL of compound solution from the compound plate to the assay plate.

-

Prepare a master mix containing E1 (e.g., 20 nM), E2 enzyme (e.g., 100 nM), terbium-ubiquitin (e.g., 10 nM), and fluorescein-ubiquitin (e.g., 100 nM) in assay buffer.

-

Add 10 µL of the master mix to each well of the assay plate.

-

Initiate the reaction by adding 5 µL of ATP solution (final concentration e.g., 2 mM).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (fluorescein).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data to positive (no inhibitor) and negative (no E2 or a known inhibitor) controls.

-

Identify hits as compounds that cause a significant decrease in the TR-FRET ratio.

-

Perform dose-response experiments for hit compounds to determine their IC50 values.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of an inhibitor to block the formation of polyubiquitin chains on a substrate.

Detailed Protocol:

-

Reaction Components:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT.

-

E1 activating enzyme (e.g., 100 nM).

-

E2 conjugating enzyme (e.g., 500 nM).

-

E3 ligase (e.g., 200 nM, if required for the specific E2).

-

Ubiquitin (e.g., 10 µM).

-

Substrate protein (e.g., 1-5 µM).

-

Test inhibitor at various concentrations.

-

-

Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, E1, E2, E3 (if applicable), ubiquitin, and substrate.

-

Add the test inhibitor or DMSO (vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the substrate protein or ubiquitin to visualize the formation of polyubiquitin chains. A decrease in the high molecular weight smear of polyubiquitinated substrate in the presence of the inhibitor indicates successful inhibition.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the inhibitor-E2 interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Detailed Protocol:

-

Sample Preparation:

-

Dialyze both the E2 enzyme and the small molecule inhibitor extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

Determine the accurate concentrations of the protein and the inhibitor.

-

-

ITC Experiment:

-

Load the E2 enzyme (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the inhibitor (e.g., 100-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.

-

NMR Spectroscopy: Saturation Transfer Difference (STD)

STD NMR is a powerful technique for identifying and characterizing the binding of small molecules to large proteins. It identifies which protons of the small molecule are in close proximity to the protein surface.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a sample of the E2 enzyme (e.g., 10-50 µM) in a deuterated buffer (e.g., 90% H2O/10% D2O, 50 mM phosphate buffer pH 7.0, 150 mM NaCl).

-

Add the small molecule inhibitor to the protein sample at a molar excess (e.g., 50-100 fold).

-

-

NMR Experiment:

-

Acquire a standard 1D proton NMR spectrum of the mixture.

-

Set up the STD experiment with on-resonance saturation of the protein (e.g., at a chemical shift where only protein signals are present, typically around 0 ppm or 7-8 ppm) and off-resonance saturation (e.g., at 40 ppm).

-

The saturation is achieved using a train of selective Gaussian pulses for a specific saturation time (e.g., 2 seconds).

-

-

Data Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

-

Signals that appear in the STD spectrum correspond to the protons of the inhibitor that are in close contact with the E2 enzyme.

-

The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the small molecule.

-

Logical Workflow for Allosteric Inhibitor Discovery

The discovery of allosteric E2 inhibitors follows a logical progression from initial screening to lead optimization.

Conclusion and Future Directions

The allosteric inhibition of E2 enzymes represents a frontier in drug discovery with the potential to yield highly selective and potent therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers entering this exciting field. Future efforts will likely focus on the discovery of novel allosteric sites and the development of more diverse chemical scaffolds for inhibiting a wider range of E2 enzymes. The integration of computational approaches, such as virtual screening and molecular dynamics simulations, with experimental validation will be crucial for accelerating the discovery of the next generation of allosteric E2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. embopress.org [embopress.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Imaging Saturation Transfer Difference (STD) NMR: Affinity and Specificity of Protein-Ligand Interactions from a Single NMR Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, synthesis, and anticancer activity evaluation of irreversible allosteric inhibitors of the ubiquitin-conjugating enzyme Ube2g2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Ubiquitination Assay Using CC0651

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2][3] This process involves a sequential enzymatic cascade mediated by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[1][3][4] The specificity of this pathway is largely determined by the E3 ligases, which recognize specific substrates.[5] Dysregulation of the ubiquitination pathway is implicated in numerous diseases, making its components attractive targets for therapeutic intervention.

One such target is the E2 enzyme Cdc34A, which plays a crucial role in cell cycle progression by mediating the ubiquitination of cell cycle inhibitors like p27.[6] CC0651 is a selective, allosteric inhibitor of the human E2 enzyme Cdc34A.[7][8] It functions by binding to a cryptic pocket on Cdc34A, which stabilizes a weak, non-covalent interaction between Cdc34A and the donor ubiquitin.[4] This ternary complex formation prevents the discharge of ubiquitin from the E2 to a substrate, thereby inhibiting the ubiquitination process.[4][7]

These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to assess the inhibitory activity of CC0651 on Cdc34A-mediated ubiquitination.

Signaling Pathway and Experimental Workflow

To visualize the ubiquitination cascade and the mechanism of action of CC0651, as well as the experimental workflow, the following diagrams are provided.

Caption: The Ubiquitination Signaling Pathway and the inhibitory action of CC0651 on the E2 enzyme Cdc34A.

Caption: A streamlined workflow for the in vitro ubiquitination assay with CC0651.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro ubiquitination assay with CC0651.

Table 1: Reaction Component Concentrations

| Component | Stock Concentration | Working Concentration |

| E1 Activating Enzyme | 5 µM | 100 nM |

| E2 Conjugating Enzyme (Cdc34A) | 25 µM | 0.5 - 2 µM |

| E3 Ligase (e.g., SCF) | 10 µM | 50 - 200 nM |

| Ubiquitin | 10 mg/mL (~1.17 mM) | 50 - 100 µM |

| Substrate (e.g., p27) | Variable | 5 - 10 µM |

| ATP | 100 mM | 2 - 10 mM |

| CC0651 | 10 mM in DMSO | 1 - 100 µM |

Note: Optimal concentrations may vary depending on the specific E3 ligase, substrate, and experimental conditions. It is recommended to perform initial titration experiments.

Table 2: CC0651 Activity Data

| Parameter | Value | Description | Reference |

| IC50 | 18 ± 1 µM | Concentration for 50% inhibition of SCF-Cdc34A mediated ubiquitination of a β-Catenin substrate peptide. | [4] |

| EC50 | 14 ± 2 µM | Effective concentration to potentiate 50% of the maximal binding of Cdc34A to ubiquitin in a TR-FRET assay. | [4] |

Experimental Protocols

Materials and Reagents

-

Enzymes:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (Cdc34A)

-

Recombinant E3 ubiquitin ligase (e.g., SCF complex)

-

-

Substrate:

-

Recombinant substrate protein (e.g., p27)

-

-

Ubiquitin:

-

Recombinant human ubiquitin

-

-

Inhibitor:

-

CC0651 (dissolved in DMSO)

-

-

Buffers and Solutions:

-

10X Ubiquitination Reaction Buffer: 500 mM HEPES pH 7.5, 500 mM NaCl, 100 mM MgCl₂, 10 mM TCEP

-

100 mM ATP solution

-

DMSO (vehicle control)

-

2X SDS-PAGE Sample Buffer

-

Deionized water (dH₂O)

-

-

Analysis:

-

SDS-PAGE gels

-

Western blot equipment and reagents

-

Primary antibodies (anti-substrate, anti-ubiquitin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Protocol for In Vitro Ubiquitination Assay with CC0651

This protocol is designed for a final reaction volume of 25 µL. Scale components as needed.

-

Prepare a Master Mix: On ice, prepare a master mix containing the following components for the desired number of reactions (plus one extra to account for pipetting errors).

| Component | Volume per reaction | Final Concentration |

| 10X Ubiquitination Reaction Buffer | 2.5 µL | 1X |

| 100 mM ATP | 2.5 µL | 10 mM |

| E1 Enzyme (5 µM) | 0.5 µL | 100 nM |

| Cdc34A (25 µM) | 0.5 µL | 500 nM |

| E3 Ligase (10 µM) | 0.5 µL | 200 nM |

| Ubiquitin (1.17 mM) | 1.0 µL | ~47 µM |

| dH₂O | Up to 20 µL | - |

-

Aliquot Master Mix: Aliquot 20 µL of the master mix into each microcentrifuge tube.

-

Add Inhibitor:

-

To the test samples, add the desired concentration of CC0651 (e.g., 2.5 µL of a 10X stock).

-

To the control sample, add the same volume of DMSO (vehicle).

-

Gently mix and pre-incubate for 15 minutes at room temperature.

-

-

Initiate the Reaction:

-

Add 5 µL of the substrate protein (to a final concentration of 5-10 µM) to each tube to start the reaction.

-

Mix gently by pipetting.

-

-

Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

-

Stop the Reaction: Terminate the reaction by adding 25 µL of 2X SDS-PAGE sample buffer.

-

Analysis:

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a primary antibody against the substrate to visualize the ubiquitinated species, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Develop the blot using a chemiluminescence substrate and image the results.

-

Negative Controls

To ensure the specificity of the ubiquitination reaction, it is recommended to include the following negative controls:

-

No ATP: Replace the ATP solution with dH₂O. Ubiquitination is an ATP-dependent process, so no reaction should occur.

-

No E1, E2, or E3: Omit one of the enzymes from the reaction mix to confirm that the entire cascade is required.

By following this detailed protocol, researchers can effectively utilize CC0651 to study the inhibition of Cdc34A-mediated ubiquitination in vitro, providing valuable insights for drug development and the study of cellular signaling pathways.

References

- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Ubiquitination assay [bio-protocol.org]

- 3. docs.abcam.com [docs.abcam.com]

- 4. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDC34 E2 ubiquitin conjugating enzyme for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for CC0651 in Cultured Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

CC0651 is a potent and specific small molecule inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A. As a key component of the ubiquitin-proteasome system (UPS), Cdc34A works in conjunction with the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex to mediate the ubiquitination and subsequent degradation of proteins crucial for cell cycle progression. By targeting Cdc34A, CC0651 provides a powerful tool for investigating the roles of protein ubiquitination in cell cycle control and for exploring novel therapeutic strategies in oncology.

This document provides detailed application notes and experimental protocols for the use of CC0651 in cultured cancer cell lines, including its mechanism of action, methods to assess its cellular effects, and expected outcomes.

Mechanism of Action

CC0651 functions as an allosteric inhibitor of Cdc34A. Instead of binding to the active site, it occupies a cryptic pocket on the enzyme's surface. This binding event traps a weak, transient interaction between Cdc34A and ubiquitin, stabilizing the complex and impeding the catalytic transfer of ubiquitin to substrate proteins.

A primary consequence of Cdc34A inhibition is the failure to ubiquitinate substrates of the SCFSkp2 E3 ligase complex. This leads to the accumulation of key cell cycle regulators, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27) and Cyclin E. The stabilization of p27 leads to the inhibition of CDK2/Cyclin E and CDK2/Cyclin A complexes, causing cells to arrest in the G1 phase of the cell cycle and ultimately inhibiting cell proliferation.[1][2][3]

References

Application of NMR Spectroscopy to Study CC0651-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC0651 is a small molecule inhibitor that has been identified as a modulator of the ubiquitin-proteasome system (UPS). Specifically, it targets the E2 ubiquitin-conjugating enzyme Cdc34A (also known as UBE2R1), a key player in cell cycle regulation. CC0651 acts by stabilizing a transient and weak interaction between Cdc34A and ubiquitin, thereby inhibiting the ubiquitination cascade. This unique mechanism of action makes the biophysical characterization of the CC0651-Cdc34A-ubiquitin ternary complex crucial for understanding its inhibitory function and for the development of more potent analogs. Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by other biophysical techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), has been instrumental in elucidating the molecular details of this interaction.

This application note provides a comprehensive overview of the use of NMR spectroscopy and other biophysical methods to study the interactions of CC0651 with Cdc34A and ubiquitin. It includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

The interaction of CC0651 with Cdc34A and ubiquitin has been quantified using NMR spectroscopy and TR-FRET assays. The data reveals a cooperative binding mechanism where CC0651 significantly enhances the affinity between Cdc34A and ubiquitin.

| Interaction | Technique | Parameter | Value (μM) | Reference |

| CC0651 with Cdc34A | NMR Titration | EC50 | 267 | [1] |

| CC0651 with Cdc34A in the presence of Ubiquitin | NMR Titration | EC50 | 19 | [1] |

| Cdc34A with Ubiquitin in the presence of CC0651 | TR-FRET | EC50 | 14 ± 2 |

Signaling Pathway

CC0651 inhibits the function of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, in which Cdc34A acts as the E2 enzyme. A key substrate of the SCFSkp2 complex is the cyclin-dependent kinase inhibitor p27Kip1 (p27). The ubiquitination of p27 by the SCFSkp2-Cdc34A machinery targets it for proteasomal degradation, a critical step for cell cycle progression from G1 to S phase. By stabilizing the Cdc34A-ubiquitin interaction, CC0651 prevents the transfer of ubiquitin to p27, leading to its accumulation and subsequent cell cycle arrest.[2][3][4]

Caption: The SCF-p27 ubiquitination pathway and the inhibitory mechanism of CC0651.

Experimental Protocols

NMR Spectroscopy: ¹H, ¹⁵N-HSQC Titration

This protocol describes the use of two-dimensional ¹H, ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to monitor the binding of CC0651 to ¹⁵N-labeled Cdc34A in the presence and absence of unlabeled ubiquitin. The experiment relies on observing chemical shift perturbations (CSPs) or changes in peak intensities of the protein's backbone amide signals upon ligand binding.[1]

Materials:

-

¹⁵N-labeled Cdc34A (catalytic domain or full-length)

-

Unlabeled Ubiquitin

-

CC0651

-

NMR Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM DTT, 10% D₂O

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of ¹⁵N-labeled Cdc34A at a concentration of 100-200 µM in NMR buffer.

-

Prepare a stock solution of CC0651 in a compatible solvent (e.g., DMSO-d₆) at a high concentration (e.g., 50 mM).

-

For the ternary complex titration, prepare a sample containing ¹⁵N-labeled Cdc34A (e.g., 50 µM) and a stoichiometric amount or slight excess of unlabeled ubiquitin (e.g., 50-100 µM) in NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a reference ¹H, ¹⁵N-HSQC spectrum of the ¹⁵N-Cdc34A sample (with or without ubiquitin) before the addition of CC0651.

-

Perform a stepwise titration by adding small aliquots of the concentrated CC0651 stock solution to the protein sample in the NMR tube.

-

After each addition of CC0651, gently mix the sample and allow it to equilibrate for a few minutes.

-

Acquire a ¹H, ¹⁵N-HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Process and analyze the series of HSQC spectra.

-

Monitor the changes in chemical shifts and/or peak intensities for each assigned backbone amide resonance.

-

Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14).

-

Plot the CSPs or intensity changes as a function of the molar ratio of CC0651 to Cdc34A.

-

Fit the binding isotherms to an appropriate binding model to determine the dissociation constant (Kd) or EC50.

-

Caption: Experimental workflow for ¹H, ¹⁵N-HSQC titration.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a TR-FRET assay to measure the CC0651-induced interaction between Cdc34A and ubiquitin in a high-throughput format. The assay relies on the energy transfer between a donor fluorophore (e.g., Terbium cryptate) conjugated to one protein and an acceptor fluorophore (e.g., d2 or a fluorescently labeled ubiquitin) on the other when they are in close proximity.

Materials:

-

His-tagged Cdc34A

-

Biotinylated or fluorescently labeled Ubiquitin

-

Anti-His antibody conjugated to a TR-FRET donor (e.g., Terbium cryptate)

-

Streptavidin conjugated to a TR-FRET acceptor (if using biotinylated ubiquitin) or use of a directly labeled ubiquitin as the acceptor.

-

CC0651

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of Cdc34A, labeled ubiquitin, and CC0651 in assay buffer.

-

Prepare working solutions of the donor and acceptor fluorophores according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add a defined volume of CC0651 at various concentrations (or DMSO as a control) to the wells of the 384-well plate.

-

Add a solution containing His-tagged Cdc34A and the anti-His-donor conjugate to the wells.

-

Add a solution containing the labeled ubiquitin (and streptavidin-acceptor if applicable) to the wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal on a compatible plate reader. This typically involves excitation of the donor (e.g., at 340 nm) and measuring the emission of both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

-

Plot the TR-FRET ratio as a function of CC0651 concentration.

-

Fit the dose-response curve to a suitable model to determine the EC50 value for the CC0651-induced interaction.

-

Caption: Experimental workflow for the TR-FRET assay.

Conclusion

NMR spectroscopy, particularly ¹H, ¹⁵N-HSQC titration experiments, provides high-resolution information on the binding of CC0651 to Cdc34A and its stabilization of the Cdc34A-ubiquitin complex. This technique allows for the precise mapping of the interaction surfaces and the quantitative determination of binding affinities. Complemented by higher-throughput methods like TR-FRET, these biophysical approaches are invaluable for the characterization of small molecule modulators of protein-protein interactions in the ubiquitin-proteasome system and for guiding structure-based drug design efforts. The detailed protocols and workflows provided herein serve as a guide for researchers aiming to study similar systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Novel Cdc34A Inhibitors Using a TR-FRET Assay

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the regulated degradation of proteins, impacting a vast array of processes including cell cycle progression, signal transduction, and apoptosis.[1] The E2 ubiquitin-conjugating enzyme, Cell Division Cycle 34A (Cdc34A), plays a pivotal role in this system.[2][3] In conjunction with the Skp1-Cul1-F-box (SCF) E3 ligase complex, Cdc34A catalyzes the attachment of ubiquitin chains to specific substrate proteins, targeting them for degradation by the 26S proteasome.[4][5] Key substrates of the SCF-Cdc34A pathway include cell cycle inhibitors like p27Kip1.[6] Dysregulation of this pathway is frequently implicated in various cancers, making Cdc34A an attractive therapeutic target.

CC0651 is a known small-molecule inhibitor of Cdc34A that acts through a unique, allosteric mechanism.[6][7] Instead of targeting the catalytic active site, CC0651 binds to a cryptic pocket on Cdc34A, which stabilizes the otherwise weak, non-covalent interaction between Cdc34A and a donor ubiquitin molecule.[8][9] This "molecular glue" effect traps the Cdc34A-ubiquitin complex, inhibiting the discharge of ubiquitin to a substrate.[7][8] This application note describes a robust, homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay developed for the high-throughput screening (HTS) of novel Cdc34A inhibitors that function by stabilizing the Cdc34A-ubiquitin interaction, using CC0651 as a positive control.

Assay Principle

This screening assay quantifies the interaction between Cdc34A and ubiquitin using TR-FRET technology.[10] The assay employs recombinant human Cdc34A and ubiquitin, which are labeled with a FRET donor (Terbium cryptate, Tb) and a FRET acceptor (d2), respectively. When the Tb-labeled Cdc34A and d2-labeled ubiquitin are not interacting, excitation of the Terbium donor results in a characteristic emission signal at 620 nm. However, when a compound like CC0651 stabilizes the interaction between Tb-Cdc34A and d2-Ubiquitin, it brings the donor and acceptor fluorophores into close proximity (<10 nm). Upon excitation of the Terbium donor at 340 nm, energy is transferred to the d2 acceptor, which then emits a specific, long-lived fluorescent signal at 665 nm.[11] The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is directly proportional to the extent of the Cdc34A-ubiquitin interaction. Novel inhibitors are identified as "hits" that increase this TR-FRET ratio, similar to the positive control, CC0651.

Cdc34A Ubiquitination Pathway

The following diagram illustrates the key steps in the SCF-Cdc34A ubiquitination cascade and the inhibitory mechanism of action for compounds like CC0651.

Caption: The SCF-Cdc34A ubiquitination pathway and mechanism of action for stabilizing inhibitors.

Materials and Reagents

-

Enzymes and Substrates:

-

Human Recombinant Cdc34A, His-tagged, Tb-labeled (Supplier specific)

-

Human Recombinant Ubiquitin, d2-labeled (Supplier specific)

-

-

Positive Control:

-

CC0651 (Tocris, Cat. No. 4768 or equivalent), 10 mM stock in DMSO

-

-

Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween-20, 0.1% BSA

-

Dimethyl Sulfoxide (DMSO), ACS Grade

-

-

Plates and Equipment:

-

384-well, low-volume, white microplates (e.g., Greiner Bio-One, Cat. No. 784075)

-

Acoustic liquid handler (e.g., ECHO 550) or pin tool for compound dispensing

-

Multilabel plate reader with TR-FRET capability (e.g., EnVision or PHERAstar)

-

Experimental Protocols

Reagent Preparation

-

Assay Buffer Preparation: Prepare 100 mL of Assay Buffer as described above. Store at 4°C.

-

Positive Control Serial Dilution:

-

Prepare a 10-point, 1:3 serial dilution of the 10 mM CC0651 stock in DMSO. This will serve to determine the EC₅₀ of the positive control. The final top concentration in the assay will be 100 µM.

-

-

Enzyme/Substrate Working Solutions:

-

On the day of the assay, thaw Tb-Cdc34A and d2-Ubiquitin on ice.

-

Prepare a 2X Tb-Cdc34A working solution by diluting the stock to 20 nM in cold Assay Buffer.

-

Prepare a 2X d2-Ubiquitin working solution by diluting the stock to 100 nM in cold Assay Buffer.

-

Note: Optimal concentrations should be determined empirically via cross-titration of both components to achieve a robust assay window and Z' factor.

-

HTS Assay Protocol (384-well format)

The following workflow is designed for a final assay volume of 10 µL.

-

Compound Plating:

-

Using an acoustic liquid handler, dispense 50 nL of compounds from the screening library (typically 10 mM in DMSO) into the appropriate wells of a 384-well assay plate.

-

Dispense 50 nL of DMSO to negative control (min signal) wells.

-

Dispense 50 nL of the CC0651 serial dilution to positive control (max signal) wells. This results in a starting compound concentration of 50 µM.

-

-

Tb-Cdc34A Addition:

-

Add 5 µL of the 2X Tb-Cdc34A working solution (20 nM) to all wells. The final concentration will be 10 nM.

-

-

d2-Ubiquitin Addition & Incubation:

-

To initiate the reaction, add 5 µL of the 2X d2-Ubiquitin working solution (100 nM) to all wells. The final concentration will be 50 nM.

-

Centrifuge the plate briefly (1 min at 1,000 rpm) to ensure all components are mixed.

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

-

Signal Detection:

-

Read the plate on a TR-FRET enabled plate reader using the following settings:

-

Excitation Wavelength: 340 nm

-

Emission Wavelength 1 (Donor): 620 nm

-

Emission Wavelength 2 (Acceptor): 665 nm

-

Delay Time: 60 µs

-

Integration Time: 400 µs

-

-

HTS Workflow Diagram

Caption: High-throughput screening workflow for the identification of Cdc34A-Ubiquitin stabilizers.

Data Analysis and Results

Data Calculation

-

TR-FRET Ratio: The raw data from the plate reader is used to calculate the TR-FRET ratio for each well:

-

Ratio = (Emission_665nm / Emission_620nm) * 10,000

-

-

Percentage Activation: The activity of each test compound is normalized relative to the controls on each plate:

-

% Activation = [(Ratio_Compound - Avg_Ratio_Min) / (Avg_Ratio_Max - Avg_Ratio_Min)] * 100

-

Avg_Ratio_Min: Average ratio from DMSO-only wells.

-

Avg_Ratio_Max: Average ratio from wells with the highest concentration of CC0651.

-

-

Z'-Factor: The quality and robustness of the HTS assay are evaluated by calculating the Z'-factor:

-

Z' = 1 - [(3SD_Max + 3SD_Min) / |Avg_Ratio_Max - Avg_Ratio_Min|]

-

An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.

-

Representative Data

The table below shows hypothetical data from a single 384-well plate, demonstrating the assay's performance and the identification of potential hits.

| Well ID | Compound ID | Compound Conc. (µM) | 620 nm Reading | 665 nm Reading | TR-FRET Ratio | % Activation | Well Type |

| A1-A16 | DMSO | N/A | 15,250 ± 210 | 7,810 ± 150 | 512 ± 5 | 0.0% | Min Control |

| B1-B16 | CC0651 | 100 | 12,100 ± 180 | 21,500 ± 320 | 1777 ± 11 | 100.0% | Max Control |

| C1 | Test_Cmpd_001 | 50 | 15,150 | 8,050 | 531 | 1.5% | Test Compound |

| C2 | Test_Cmpd_002 | 50 | 12,800 | 19,980 | 1561 | 82.9% | Primary Hit |

| C3 | Test_Cmpd_003 | 50 | 14,900 | 10,100 | 678 | 13.1% | Test Compound |

| C4 | Test_Cmpd_004 | 50 | 13,100 | 18,750 | 1431 | 72.6% | Primary Hit |

Calculated Z'-Factor for the plate: 0.81

Conclusion

This application note details a sensitive and robust TR-FRET-based assay for the high-throughput screening of small-molecule inhibitors of Cdc34A. The assay is designed to identify compounds that act as "molecular glues," stabilizing the non-covalent interaction between Cdc34A and ubiquitin, a mechanism validated by the positive control, CC0651.[8] The homogeneous, no-wash format makes it highly amenable to automation and large-scale screening campaigns.[12] With an excellent Z'-factor, this assay provides a reliable platform for discovering novel chemical probes and potential therapeutic leads targeting the ubiquitin-proteasome system for cancer and other diseases.

References

- 1. Multimodal Mechanism of Action for the Cdc34 Acidic Loop: A CASE STUDY FOR WHY UBIQUITIN-CONJUGATING ENZYMES HAVE LOOPS AND TAILS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. CDC34 - Wikipedia [en.wikipedia.org]

- 4. CDC34 cell division cycle 34, ubiquitin conjugating enzyme [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. An allosteric inhibitor of the human Cdc34 ubiquitin-conjugating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. E2 enzyme inhibition by stabilization of a low affinity interface with ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. adipogen.com [adipogen.com]

- 11. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

Application Notes and Protocols for In Vivo Use of CC0651 in Xenograft Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC0651 is a potent and selective allosteric inhibitor of the human Cdc34 (Cell division cycle 34) ubiquitin-conjugating enzyme (E2).[1][2][3] By binding to a cryptic pocket on Cdc34, CC0651 interferes with the transfer of ubiquitin, leading to the accumulation of key cell cycle regulators, most notably the cyclin-dependent kinase inhibitor p27Kip1.[1][3] The stabilization of p27Kip1 results in cell cycle arrest and a subsequent reduction in cancer cell proliferation. These characteristics make CC0651 a promising candidate for anti-cancer therapy, with demonstrated efficacy in suppressing tumor growth in in vivo xenograft models.

This document provides detailed application notes and protocols for the use of CC0651 in cancer xenograft models based on available scientific literature.

Mechanism of Action of CC0651

CC0651 functions as an allosteric inhibitor of the E2 ubiquitin-conjugating enzyme, Cdc34. Its mechanism involves the following key steps:

-

Binding to a Cryptic Pocket: CC0651 binds to a previously unidentified, or "cryptic," pocket on the Cdc34 enzyme, distant from the active catalytic site.[1]

-

Inhibition of Ubiquitin Discharge: This binding event does not prevent the initial charging of Cdc34 with ubiquitin but specifically interferes with the subsequent discharge of ubiquitin to acceptor lysine residues on substrate proteins.[1]

-

Accumulation of p27Kip1: A primary substrate of the SCF(Skp2)/Cdc34 ubiquitination complex is the tumor suppressor protein p27Kip1. Inhibition of Cdc34 by CC0651 leads to the accumulation of p27Kip1.[1][3]

-

Cell Cycle Arrest: Increased levels of p27Kip1 inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1 phase, and a reduction in cancer cell proliferation.

The signaling pathway affected by CC0651 is depicted in the following diagram:

Caption: Mechanism of action of CC0651 leading to cell cycle arrest.

In Vivo Xenograft Studies with CC0651

Data Presentation

No specific quantitative data on tumor growth inhibition, dosages, or treatment schedules for CC0651 in xenograft models is available in the reviewed literature. Researchers planning to use CC0651 in vivo should perform initial dose-ranging and efficacy studies to determine the optimal parameters for their specific cancer model. A template for data collection is provided below.

Table 1: Template for In Vivo Efficacy Data of CC0651 in Xenograft Model

| Cancer Cell Line | Mouse Strain | CC0651 Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume Change (%) vs. Vehicle | p-value |

| e.g., HCT116 | e.g., Nude | e.g., 25 | e.g., i.p. | e.g., Daily | ||

| e.g., 50 | ||||||

| e.g., PC-3 | e.g., 25 | |||||

| e.g., 50 |

Experimental Protocols

The following are detailed, generalized protocols for conducting xenograft studies to evaluate the efficacy of CC0651. These should be adapted based on the specific cell line, animal model, and experimental goals.

General Xenograft Experimental Workflow

Caption: A generalized workflow for a cancer xenograft study.

Protocol 1: Establishment of Subcutaneous Xenograft Model

Materials:

-

Human cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old

-

Sterile syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 70-80% confluency.

-

Cell Harvesting:

-

Wash the cells with sterile PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with culture medium and collect the cells into a sterile conical tube.

-

Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

-

-

Cell Preparation for Injection:

-

Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) to a final concentration of 1x10^7 to 5x10^7 cells/mL. Keep the cell suspension on ice.

-

-

Subcutaneous Injection:

-

Anesthetize the mice according to approved institutional protocols.

-

Using a 27-30 gauge needle, inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

-

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

-

Protocol 2: Administration of CC0651 and Efficacy Evaluation

Materials:

-

CC0651 compound

-

Appropriate vehicle for solubilizing CC0651 (to be determined based on compound characteristics, e.g., DMSO, PEG, saline)

-

Tumor-bearing mice, randomized into groups

-

Calipers

-

Analytical balance for weighing mice

Procedure:

-

Preparation of Dosing Solutions:

-

Prepare the CC0651 dosing solutions in the determined vehicle at the desired concentrations.

-

Prepare a vehicle-only solution for the control group.

-

-

Drug Administration:

-

Administer CC0651 to the treatment groups via the chosen route (e.g., intraperitoneal injection, oral gavage). The administration volume should be based on the mouse's body weight.

-

Administer the vehicle to the control group using the same route and volume.

-

The dosing schedule (e.g., daily, every other day) should be maintained consistently throughout the study.

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

-

Continue treatment for the predetermined duration or until the tumors in the control group reach the endpoint size as defined by the institutional animal care and use committee.

-

-

Endpoint and Tissue Collection:

-

At the end of the study, euthanize the mice according to approved protocols.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for western blotting, fix in formalin for immunohistochemistry).

-

Protocol 3: Pharmacodynamic Analysis of p27Kip1 Accumulation

Materials:

-

Excised tumor tissue

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-p27Kip1, anti-beta-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction:

-

Homogenize the frozen tumor tissue in lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or similar method.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p27Kip1.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe for a loading control (e.g., beta-actin) to ensure equal protein loading.

-

-

Analysis:

-

Quantify the band intensities to determine the relative levels of p27Kip1 in tumors from CC0651-treated mice compared to the vehicle-treated control group.

-

Conclusion

CC0651 represents a targeted therapeutic approach with a well-defined mechanism of action. The protocols outlined above provide a framework for researchers to investigate the in vivo efficacy of CC0651 in various cancer xenograft models. While specific in vivo data for CC0651 is not extensively published, these generalized protocols, combined with the known mechanism of action, should enable the design and execution of robust preclinical studies to further evaluate its therapeutic potential. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for the ethical treatment of animals.

References

Troubleshooting & Optimization

Addressing solubility and stability issues of CC0651 in aqueous buffers

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility and stability issues of the allosteric Cdc34 inhibitor, CC0651, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is CC0651 and what is its mechanism of action?

CC0651 is a selective, allosteric inhibitor of the human ubiquitin-conjugating enzyme Cdc34A[1][2]. It functions by binding to a cryptic pocket on Cdc34A, which stabilizes the weak interaction between Cdc34A and ubiquitin[3][4]. This ternary complex formation prevents the transfer of ubiquitin to substrate proteins, thereby inhibiting the downstream functions of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[5][6].

Q2: What are the basic chemical properties of CC0651?

The key chemical properties of CC0651 are summarized in the table below.

| Property | Value |

| Molecular Weight | 442.29 g/mol [1] |

| Formula | C₂₀H₂₁Cl₂NO₆[1] |

| Purity | ≥98%[1] |

| CAS Number | 1319207-44-7[1] |

Q3: What is the recommended solvent for preparing stock solutions of CC0651?

CC0651 is soluble in DMSO up to 100 mM and in 1 equivalent of NaOH up to 100 mM[1]. For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the recommended starting point.

Q4: How should I store CC0651 powder and stock solutions?

-

Powder: Store the solid compound desiccated at -20°C[7].

-

Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles[2]. When stored at -80°C, the stock solution is expected to be stable for up to two years[2].

Troubleshooting Guide: Solubility and Stability Issues

This guide addresses common problems encountered when working with CC0651 in aqueous buffers for in vitro assays.

Problem 1: Precipitation of CC0651 upon dilution in aqueous buffer.

Cause: CC0651 has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.

Solutions:

-

Optimize Final DMSO Concentration: Maintain a final DMSO concentration in your assay that is sufficient to keep CC0651 dissolved, typically between 0.1% and 1%. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental system.

-

Use a Co-solvent: In addition to DMSO, other water-miscible organic solvents can sometimes aid solubility. Consider the use of ethanol, though its compatibility with your specific assay must be verified.

-

pH Adjustment: The solubility of CC0651 is enhanced in a basic solution, as evidenced by its solubility in 1eq. NaOH[1]. If your experimental system allows, a slight increase in the pH of your aqueous buffer may improve solubility. However, be mindful of the impact of pH on your protein of interest and the overall assay.

-

Inclusion of Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% - 0.05%) can help to maintain the solubility of hydrophobic small molecules in aqueous solutions. This is generally more suitable for biochemical assays than for cell-based assays where detergents can be toxic.

-

Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to break up small aggregates and promote dissolution.

Problem 2: Inconsistent or lower-than-expected activity of CC0651 in experiments.

Cause: This can be due to several factors, including compound degradation, precipitation that is not visible to the naked eye, or adsorption to plasticware.